molecular formula C12H24OSi B14526181 Triethyl[(hexa-1,3-dien-3-yl)oxy]silane CAS No. 62418-67-1

Triethyl[(hexa-1,3-dien-3-yl)oxy]silane

Cat. No.: B14526181
CAS No.: 62418-67-1
M. Wt: 212.40 g/mol
InChI Key: BCGIQEGWDSDLAP-UHFFFAOYSA-N
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Description

Triethyl[(hexa-1,3-dien-3-yl)oxy]silane is an organosilicon compound featuring a triethylsilyl (Si(OEt)₃) group attached to a hexa-1,3-dien-3-yloxy moiety. This structure combines the electron-donating properties of silicon with the conjugated diene system, making it valuable in organic synthesis, particularly in cycloadditions and catalytic transformations.

Properties

CAS No.

62418-67-1

Molecular Formula

C12H24OSi

Molecular Weight

212.40 g/mol

IUPAC Name

triethyl(hexa-1,3-dien-3-yloxy)silane

InChI

InChI=1S/C12H24OSi/c1-6-11-12(7-2)13-14(8-3,9-4)10-5/h7,11H,2,6,8-10H2,1,3-5H3

InChI Key

BCGIQEGWDSDLAP-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C=C)O[Si](CC)(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl[(hexa-1,3-dien-3-yl)oxy]silane typically involves the reaction of triethylsilane with hexa-1,3-dien-3-ol in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: A Lewis acid such as boron trifluoride etherate.

    Solvent: Anhydrous conditions using solvents like dichloromethane.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Triethyl[(hexa-1,3-dien-3-yl)oxy]silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: It can participate in reduction reactions, often using hydrosilanes as reducing agents.

    Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrosilanes such as triethylsilane or polymethylhydrosiloxane.

    Substitution: Halogenating agents or organometallic reagents.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds.

Scientific Research Applications

Triethyl[(hexa-1,3-dien-3-yl)oxy]silane has several scientific research applications:

Mechanism of Action

The mechanism of action of Triethyl[(hexa-1,3-dien-3-yl)oxy]silane involves its ability to act as a reducing agent or a hydrosilylation reagent. The silicon atom in the compound can form strong bonds with oxygen, making it effective in various reduction and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

(a) (E)-Triethyl((4-methoxybuta-1,3-dien-2-yl)oxy)silane (Compound 4, )
  • Structure : Contains a methoxy-substituted diene (4-methoxybuta-1,3-dien-2-yl) instead of hexa-1,3-dien-3-yl.
  • Synthesis: Prepared via silylation of (E)-4-methoxybut-3-en-2-one using triethylsilyl trifluoromethanesulfonate and triethylamine in diethyl ether at low temperatures.
(b) Triethyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane (2h, )
  • Structure : Features a methoxy and methyl-substituted allyloxy group.
  • Synthesis : Synthesized via general procedure B from methyl isobutyrate, yielding a colorless liquid (68% yield). The steric hindrance from the methyl groups may reduce reactivity compared to less substituted analogs .
(c) Triethyl(((2R,6S)-6-methoxy-3,6-dihydro-2H-pyran-2-yl)ethynyl)silane ()
  • Structure : Includes an ethynyl group and a methoxy-substituted dihydropyran ring.
  • Synthesis : Achieved 86% yield via a multi-step process involving 3-(triethylsilyl)propionaldehyde and 1-methoxy-1,3-butadiene. The ethynyl group enables click chemistry applications, while the pyran ring introduces chirality .
(d) 1-Triethylsilyl-4-triethylsilyloxy-1-butyne ()
  • Structure : Dual triethylsilyl groups on a butyne chain.
  • Physical Properties: Molecular weight 298.62 g/mol, density 0.834 g/cm³. The alkyne functionality allows for further functionalization via Sonogashira couplings .

Physical and Spectroscopic Data

Compound Molecular Formula Yield Key Spectral Data (NMR) Applications References
(E)-Triethyl((4-methoxybuta-1,3-dien-2-yl)oxy)silane C₁₁H₂₀O₂Si Not reported δH: 3.52 (s, OCH₃), δC: 150.0 (C=O) Cycloaddition reactions
Triethyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane C₁₁H₂₄O₂Si 68% δH: 1.56 (s, CH₃), δC: 91.1 (C-O-Si) Asymmetric catalysis
Triethyl(((2R,6S)-6-methoxy-3,6-dihydro-2H-pyran-2-yl)ethynyl)silane C₁₅H₂₄O₂Si 86% [α]D²⁷·⁹ = +105.8°, δH: 3.30 (m, pyran) Chiral synthesis
1-Triethylsilyl-4-triethylsilyloxy-1-butyne C₁₆H₃₄OSi₂ Not reported SMILES: CCSi(CC)OCCC#CSi(CC)CC Alkyne functionalization

Key Differences and Trends

  • Electronic Effects : Methoxy groups (e.g., in ) increase electron density, enhancing nucleophilicity, while alkyne or phenyl substituents () introduce steric bulk or conjugation.
  • Stereochemical Influence: Chiral centers in compounds like enable enantioselective synthesis, a feature absent in non-chiral analogs.
  • Yield Variability : Yields range from 66% (phenyl-substituted, ) to 86% (ethynyl-pyran, ), highlighting the impact of substituents on reaction efficiency.

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